Enhanced Steric and Electronic Modulation by Ortho-Substitution
The 2-fluoro-6-methylphenyl substitution pattern in the target compound introduces a unique combination of steric hindrance and electronic effects that is absent in comparator analogs. Specifically, the ortho-methyl group restricts rotation about the N1-aryl bond, influencing the conformational population of the pyrazole-amine pharmacophore, while the ortho-fluoro substituent modulates electron density on the pyrazole ring. This dual substitution is not present in 1-phenyl-1H-pyrazol-3-amine (CAS 27282-28-6, no ortho substituents), 1-(2-fluorophenyl)-1H-pyrazol-3-amine (CAS 685094-07-9, fluoro only), or 1-(2-methylphenyl)-1H-pyrazol-3-amine (CAS 90839-84-2, methyl only) . In FLT3 inhibitor SAR studies, pyrazole-3-amine derivatives with varied N1-aryl substitutions showed that the combination of ortho-fluoro and ortho-methyl groups contributed to optimized binding in the ribose region of the kinase, enabling compounds to maintain potency against secondary resistance mutations [1].
| Evidence Dimension | N1-aryl substitution pattern and number of ortho substituents |
|---|---|
| Target Compound Data | 2-fluoro-6-methylphenyl (two ortho substituents: -F and -CH3) |
| Comparator Or Baseline | 1-phenyl-1H-pyrazol-3-amine (zero ortho substituents); 1-(2-fluorophenyl)-1H-pyrazol-3-amine (one ortho substituent: -F); 1-(2-methylphenyl)-1H-pyrazol-3-amine (one ortho substituent: -CH3) |
| Quantified Difference | Target compound possesses two ortho substituents with distinct electronic properties; comparators possess zero or one ortho substituent |
| Conditions | Structural analysis based on compound identity; SAR context from FLT3 inhibitor optimization programs |
Why This Matters
The unique 2-fluoro-6-methyl substitution pattern provides a defined conformational and electronic starting point for SAR campaigns, whereas analogs with different substitution lack this precise steric/electronic profile and may yield divergent biological outcomes.
- [1] Wang, Z., et al. Discovery of a Potent FLT3 Inhibitor (LT-850-166) with the Capacity of Overcoming a Variety of FLT3 Mutations. Journal of Medicinal Chemistry, 2021, 64(19), 14664-14701. View Source
